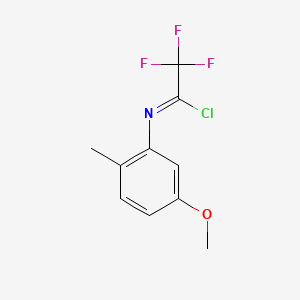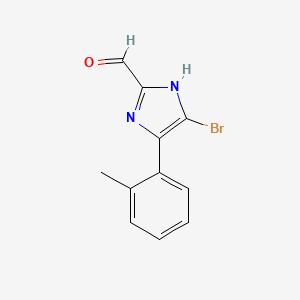![molecular formula C25H32O4Si B13691170 tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)
tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane is a complex organic compound with a unique structure that includes a furodioxolane ring system and a diphenylsilane moiety
Métodos De Preparación
The synthesis of tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane involves several steps. One common synthetic route includes the reaction of a furodioxolane derivative with a diphenylsilane reagent under controlled conditions. The reaction typically requires the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity .
Análisis De Reacciones Químicas
tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furodioxolane ring or the diphenylsilane moiety are replaced with other groups. .
Aplicaciones Científicas De Investigación
tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and nanomaterials.
Biological Studies: Researchers use this compound to study its potential biological activities, including its interactions with enzymes and other biomolecules
Mecanismo De Acción
The mechanism of action of tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane can be compared with other similar compounds, such as:
tert-Butyl[[(3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]diphenylsilane: This compound has a similar structure but includes a fluorine atom and a trityloxymethyl group, which can alter its reactivity and applications
tert-Butyl[[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl]-1,4-diazepane-1-carboxylate:
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and structural features that make it valuable for various applications.
Propiedades
Fórmula molecular |
C25H32O4Si |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
tert-butyl-[(2,2-dimethyl-6-methylidene-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methoxy]-diphenylsilane |
InChI |
InChI=1S/C25H32O4Si/c1-18-21(27-23-22(18)28-25(5,6)29-23)17-26-30(24(2,3)4,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,21-23H,1,17H2,2-6H3 |
Clave InChI |
RYJSJNSMAQHFCR-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(O1)OC(C2=C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)

![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)


![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)


![[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)


